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molecular formula C11H9N3O2 B3023393 3-nitro-N-phenylpyridin-2-amine CAS No. 34949-41-2

3-nitro-N-phenylpyridin-2-amine

Cat. No. B3023393
M. Wt: 215.21 g/mol
InChI Key: PCCSYAWZVABITQ-UHFFFAOYSA-N
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Patent
US08653089B2

Procedure details

A mixture of (3-nitropyridin-2-yl)phenylamine (2.49 g, 0.0116 mol) and 10% Pd/C (40 mg) in EtOAc (100 mL) was degassed with a stream of nitrogen and then stirred at RT under a hydrogen atmosphere for 16 h. The suspension was then filtered through a pad of Celite® and then the filtrate was concentrated in vacuo affording N2-Phenylpyridine-2,3-diamine as a white solid (2.06 g, 96%). LCMS: RT 1.15 min [M+H]+ 186.0.
Quantity
2.49 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5]([NH:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[N:6][CH:7]=[CH:8][CH:9]=1)([O-])=O>CCOC(C)=O.[Pd]>[C:11]1([NH:10][C:5]2[C:4]([NH2:1])=[CH:9][CH:8]=[CH:7][N:6]=2)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
2.49 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=NC=CC1)NC1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
40 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT under a hydrogen atmosphere for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed with a stream of nitrogen
FILTRATION
Type
FILTRATION
Details
The suspension was then filtered through a pad of Celite®
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1(=CC=CC=C1)NC1=NC=CC=C1N
Measurements
Type Value Analysis
AMOUNT: MASS 2.06 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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